

In-Depth Technical Guide: 3-Chlorocarpipramine Dihydrochloride Hydrate

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Compound of Interest

Compound Name: *Clocapramine dihydrochloride hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-chlorocarpipramine dihydrochloride hydrate, a compound of significant interest in neuropharmacological research. This document collates available data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies to support ongoing and future investigations.

Physicochemical Properties

3-Chlorocarpipramine dihydrochloride hydrate is the hydrated dihydrochloride salt of clocapramine, an atypical antipsychotic agent.^[1] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
IUPAC Name	1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride hydrate	[2]
Synonyms	Clocapramine dihydrochloride hydrate, Clofekton, Y-4153	[2]
Molecular Formula	C ₂₈ H ₄₁ Cl ₃ N ₄ O ₂	[1][2]
Molecular Weight	572.01 g/mol	[1]
CAS Number	60789-62-0	[1][2]
Appearance	Powder	[1]
Storage Conditions	2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO	[1]
Purity	>98% or 98.9%	[3][4]

Mechanism of Action

3-Chlorocarpipramine dihydrochloride hydrate is an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][5] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic of atypical antipsychotics which is believed to contribute to a lower incidence of extrapyramidal side effects.[1] In addition to its primary targets, clocapramine also exhibits antagonist activity at α 1-adrenergic and α 2-adrenergic receptors and has shown affinity for the SIGMAR1 receptor.[1]

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by 3-chlorocarpipramine dihydrochloride hydrate initiates distinct intracellular signaling cascades. The D2 receptor is a G α i/o-coupled receptor, and its blockade by clocapramine is expected to disinhibit adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (cAMP) levels. The 5-HT_{2A} receptor is coupled to Gαq/11 proteins. Its antagonism by clocapramine would inhibit the phospholipase C (PLC) pathway, thereby reducing the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequently modulating intracellular calcium levels and protein kinase C (PKC) activity.



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Figure 1: Antagonistic signaling pathways of 3-chlorocarpipramine dihydrochloride hydrate at D2 and 5-HT2A receptors. (Within 100 characters)

Biological Activity

In vivo studies in rats have been conducted to determine the receptor occupancy of clocapramine. These studies provide valuable information on the dose-dependent effects of the compound in a biological system.

Parameter	Value	Species	Reference
Dopamine D2 Receptor Occupancy (ED ₅₀)	14.5 mg/kg	Rat	[5]
Serotonin 5-HT2A Receptor Occupancy (ED ₅₀)	4.9 mg/kg	Rat	[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the inhibition constant (K_i) of 3-chlorocarpipramine dihydrochloride hydrate for a specific receptor.

Objective: To quantify the binding affinity (K_i) of the test compound for a target receptor.

Materials:

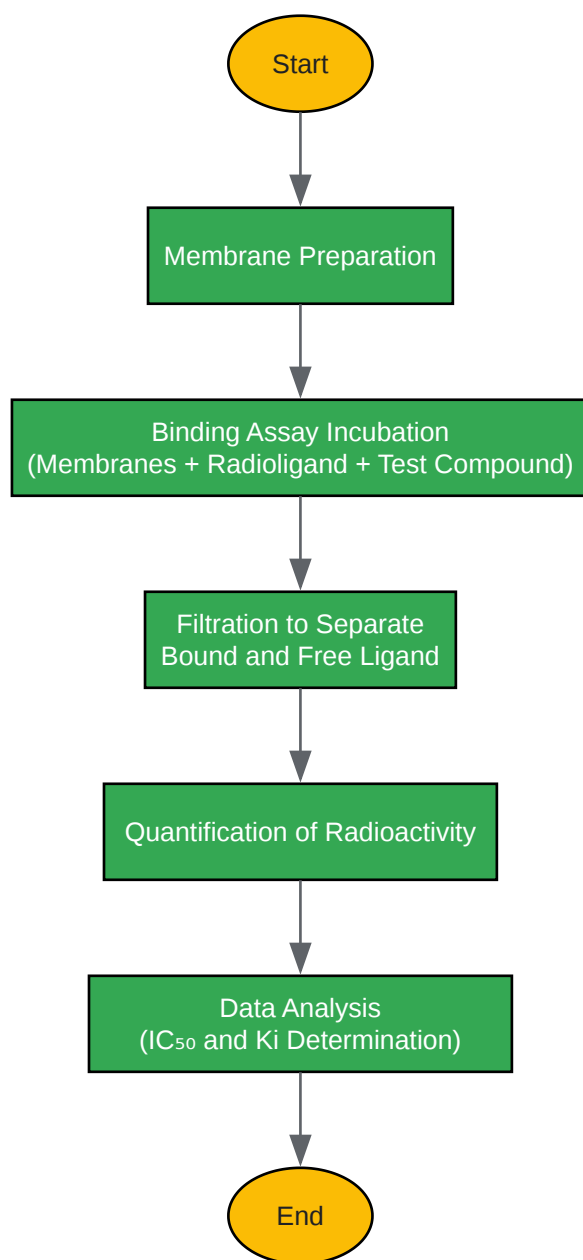
- Receptor Source: Membranes from cells or tissues expressing the target receptor.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
- Test Compound: 3-Chlorocarpipramine dihydrochloride hydrate.

- **Non-specific Binding Control:** A high concentration of an unlabeled ligand for the target receptor.
- **Assay Buffer:** A buffer solution that maintains a stable pH and ionic environment.
- **Filtration Apparatus:** A cell harvester with glass fiber filters.
- **Scintillation Counter.**

Procedure:

- **Membrane Preparation:**
 - Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash and resuspend the membrane pellet in the assay buffer.
 - Determine the protein concentration of the membrane preparation.
- **Binding Assay:**
 - In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of 3-chlorocarpipramine dihydrochloride hydrate.
 - Add the prepared cell membrane suspension to each well.
 - Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
- **Separation of Bound and Free Radioligand:**
 - Terminate the incubation by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- **Quantification:**

- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding of the radioligand by subtracting the non-specific binding from the total binding.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Figure 2: General workflow for a radioligand binding assay. (Within 100 characters)

Analytical Methods

While specific analytical methods for 3-chlorocarpipramine dihydrochloride hydrate in pharmaceutical formulations are not readily available in the public domain, methods for related tricyclic compounds, such as clomipramine, can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of such compounds.

A potential starting point for method development would be a reversed-phase HPLC method with UV detection. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation.

General HPLC Parameters for a Related Compound (Clomipramine):

- Column: C18
- Mobile Phase: Acetonitrile and aqueous sodium perchlorate solution, pH 2.5
- Detection: UV at 220 nm

Validation of the analytical method according to ICH guidelines would be necessary to ensure its accuracy, precision, specificity, linearity, and robustness for the quantification of 3-chlorocarpipramine dihydrochloride hydrate.

Conclusion

This technical guide provides a summary of the currently available information on 3-chlorocarpipramine dihydrochloride hydrate. While its primary mechanism of action as a D2 and 5-HT2A receptor antagonist is established, further research is needed to fully characterize its physicochemical properties, particularly its solubility and stability profiles, and to determine its specific binding affinities (K_i values) at various receptors. The provided experimental protocols offer a foundation for researchers to conduct these further investigations, which will be crucial for advancing the understanding and potential therapeutic applications of this compound.

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